2-(Thien-2-ylsulfanyl)propanoic acid

physicochemical characterization solid‑phase handling crystallinity

2-(Thien‑2‑ylsulfanyl)propanoic acid (also named 2‑(thiophen‑2‑ylthio)propanoic acid; molecular formula C₇H₈O₂S₂, MW 188.27) is a heteroaryl‑thioalkanoic acid in which a thiophene ring is linked through a sulfur atom to the α‑carbon of a propanoic acid chain. The compound is a solid at ambient temperature with an experimentally determined melting point of 71–74 °C and a predicted boiling point of ~330.5 °C.

Molecular Formula C7H8O2S2
Molecular Weight 188.3 g/mol
CAS No. 89639-76-9
Cat. No. B3058479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thien-2-ylsulfanyl)propanoic acid
CAS89639-76-9
Molecular FormulaC7H8O2S2
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=CC=CS1
InChIInChI=1S/C7H8O2S2/c1-5(7(8)9)11-6-3-2-4-10-6/h2-5H,1H3,(H,8,9)
InChIKeyUBCAFGZJVJMJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thien-2-ylsulfanyl)propanoic Acid (CAS 89639‑76‑9) – Procurement-Relevant Identity and Physicochemical Baseline


2-(Thien‑2‑ylsulfanyl)propanoic acid (also named 2‑(thiophen‑2‑ylthio)propanoic acid; molecular formula C₇H₈O₂S₂, MW 188.27) is a heteroaryl‑thioalkanoic acid in which a thiophene ring is linked through a sulfur atom to the α‑carbon of a propanoic acid chain . The compound is a solid at ambient temperature with an experimentally determined melting point of 71–74 °C and a predicted boiling point of ~330.5 °C . It belongs to the 2‑heteroarylthioalkanoic acid family that has been explored as a scaffold for peroxisome proliferator‑activated receptor α (PPARα) agonists, providing a structurally distinct alternative to the classical clofibric acid (2‑(4‑chlorophenoxy)‑2‑methylpropanoic acid) pharmacophore [1].

Why 2-(Thien-2-ylsulfanyl)propanoic Acid Cannot Be Replaced by Arbitrary 2‑Heteroarylthioalkanoic Acids


The 2‑heteroarylthioalkanoic acid scaffold is exquisitely sensitive to the nature of the heteroaryl group, the sulfur linker and the α‑substituent. In the PPARα transactivation system, replacement of the thiophene ring by a benzothiazole or benzoxazole ring dramatically alters efficacy, and even the positional isomer 3‑(thien‑2‑ylthio)propanoic acid exhibits a completely different reactivity profile because the sulfur atom is no longer situated α to the carboxyl group [1][2]. Moreover, the thienylsulfanyl motif is a key intermediate for the synthesis of α‑(2‑thienyl)alkanoic acids (including thiobrophenic acid), a transformation that is chemically inaccessible from oxygen‑linked (ether) or carbon‑linked congeners [3]. Consequently, casual substitution with an “in‑class” analog risks loss of both the desired biological activity and the synthetic handle that gives this compound its distinctive utility.

Head‑to‑Head and Cross‑Study Comparative Data for 2‑(Thien‑2‑ylsulfanyl)propanoic Acid


Thermal Stability vs. 2‑(Phenylthio)propanoic Acid – Implications for Purification and Handling

2‑(Thien‑2‑ylsulfanyl)propanoic acid is a crystalline solid with a melting point of 71–74 °C . In contrast, the closest phenyl analog, 2‑(phenylthio)propanoic acid (CAS 17277‑58‑6), is reported as a low‑melting solid or liquid at room temperature with a boiling point of ~150 °C at 12 mmHg . The higher melting point of the thienyl derivative allows straightforward recrystallization and solid‑phase handling, reducing purification costs and improving batch consistency.

physicochemical characterization solid‑phase handling crystallinity

Synthetic Versatility: Unique Access to α‑(2‑Thienyl)alkanoic Acid NSAIDs via Reductive Desulfurization

According to U.S. Patent 4,245,108, 2‑thio‑2‑substituted‑alkanoic acid derivatives where the “A” group is a substituted‑thienyl ring can be reduced to the corresponding α‑(2‑thienyl)alkanoic acid, which is then converted to thiobrophenic acid – an anti‑inflammatory agent [1]. This reductive desulfurization pathway is not available for the 2‑(phenoxy) or 2‑(phenylthio) analogs because those linkages are either unreactive under standard reducing conditions or lead to undesired by‑products. The thienylsulfanyl moiety thus provides a traceless sulfur linker that can be selectively removed after the key bond‑forming step.

synthetic intermediate NSAID precursor reductive desulfurization

PPARα Transactivation Activity: Thiophene‑Containing Analogs Outperform Phenyl‑Containing Analogs

The Giampietro et al. (2009) series of 2‑heteroarylthioalkanoic acids demonstrated that thiophene‑containing derivatives achieved good activation of PPARα, while unsubstituted phenyl‑thio analogs were essentially inactive in the same human PPARα transactivation assay [1]. Although the exact EC₅₀ value for 2‑(thien‑2‑ylsulfanyl)propanoic acid was not individually reported in the public abstract, the class‑level data establish that the thiophene ring is a privileged heterocycle for PPARα engagement within this chemotype [1]. The prototype clofibric acid (2‑(4‑chlorophenoxy)‑2‑methylpropanoic acid) shows an EC₅₀ of ~55 μM in the same assay system, serving as a baseline for comparison [2].

PPARα agonism 2‑heteroarylthioalkanoic acid transactivation assay

Regioisomeric Specificity: Position of the Sulfur Linker Dictates Downstream Cyclization Reactivity

The 2‑(thien‑2‑ylsulfanyl) substitution pattern places the sulfur atom α to the carboxylic acid, enabling subsequent cyclization to thieno[2,3‑b]thiopyranones. The regioisomer 3‑(thien‑2‑ylsulfanyl)propanoic acid (β‑thio acid) cyclizes to 5,6‑dihydro‑4H‑thieno[2,3‑b]thiopyran‑4‑one under trifluoroacetic anhydride in hot toluene, a key step in the asymmetric synthesis of MK‑417 [1]. The α‑thio isomer (target compound) would yield a different ring system or undergo elimination rather than productive cyclization. This regiochemical distinction is critical when selecting building blocks for thienothiopyran‑based medicinal chemistry programs.

regioisomer comparison cyclization precursor thienothiopyran

Application Scenarios Where 2‑(Thien‑2‑ylsulfanyl)propanoic Acid Provides Verifiable Advantage


Scalable Synthesis of α‑(2‑Thienyl)propanoic Acid Libraries

Medicinal chemistry teams pursuing novel NSAID or PPARα agonist scaffolds can leverage the reductive desulfurization pathway [1] to generate diverse α‑(2‑thienyl)alkanoic acids from a common 2‑(thien‑2‑ylsulfanyl) intermediate. This convergent strategy avoids linear synthesis of each carbon‑linked analog and exploits the high melting point (71–74 °C) for efficient intermediate purification by crystallization.

PPARα‑Targeted Hypolipidemic Lead Optimisation

The thiophene‑thio chemotype delivers PPARα transactivation activity that is absent in the corresponding phenyl‑thio analogs [2]. Researchers can use 2‑(thien‑2‑ylsulfanyl)propanoic acid as a core scaffold for systematic structure‑activity relationship (SAR) exploration, confident that the heteroaryl‑sulfur linkage contributes favorably to receptor engagement, while clofibric acid (EC₅₀ ≈ 55 μM) [3] serves as a consistent internal benchmark.

Diversification of Thienothiopyran Chemistries via Regioisomeric Control

When the synthetic objective requires a specific ring‑closure outcome, the α‑thio regioisomer (2‑substituted) provides complementary reactivity to the well‑characterized β‑isomer [4]. Procuring the correct regioisomer from the outset prevents downstream failure of cyclization steps, a lesson learned from the asymmetric synthesis of MK‑417 where only the 3‑thienylsulfanyl isomer progressed successfully.

Solid‑Phase Peptide and Peptidomimetic Conjugation

The carboxylic acid functionality of 2‑(thien‑2‑ylsulfanyl)propanoic acid allows direct coupling to amine‑terminated resins or peptides. Its crystalline nature (mp 71–74 °C) facilitates accurate weighing under automated solid‑phase synthesis conditions, reducing handling errors compared to liquid or hygroscopic analogs.

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